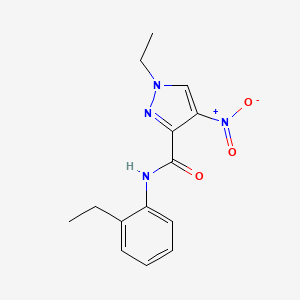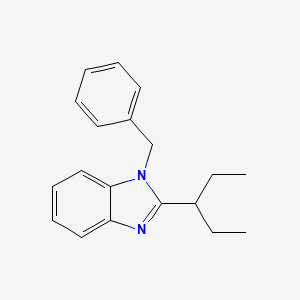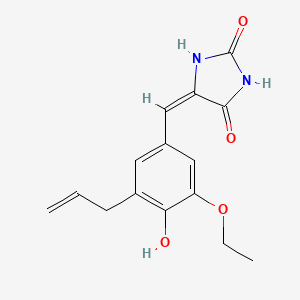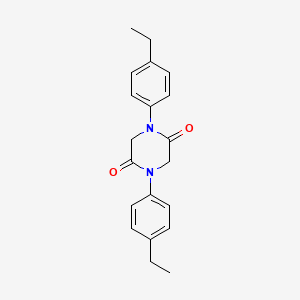![molecular formula C18H18Cl2N2O B5716494 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.
Mecanismo De Acción
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide acts as a selective inhibitor of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 is essential for the function of the cullin-RING E3 ubiquitin ligases (CRLs), which are involved in the degradation of various regulatory proteins. Inhibition of NAE by 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide leads to the accumulation of NEDD8-conjugated CRL substrates, which ultimately results in cell death.
Biochemical and Physiological Effects:
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide is its specificity for NAE, which makes it a valuable tool for studying the ubiquitin-proteasome pathway. However, its potency and selectivity can also be a limitation, as it may not be effective against all types of cancer. In addition, 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide can be toxic to normal cells, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide and other cancer drugs. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. Finally, there is a need for further studies to determine the long-term safety and efficacy of 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide in humans.
Métodos De Síntesis
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide is a synthetic compound that can be produced through a multi-step process. The synthesis method involves the reaction of 4-chloro-3-nitrobenzoic acid with piperidine to form 4-(1-piperidinyl)-3-nitrobenzoic acid, which is then reduced to 4-(1-piperidinyl)-3-aminobenzoic acid. The resulting compound is then reacted with 3-chloro-4-bromoaniline to form 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that regulate cell cycle progression, DNA repair, and apoptosis. Inhibition of NAE by 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide leads to the accumulation of these regulatory proteins, which ultimately results in cell death.
Propiedades
IUPAC Name |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-7-3-2-6-14(15)18(23)21-13-8-9-17(16(20)12-13)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJYIHOKCPZKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)


![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)
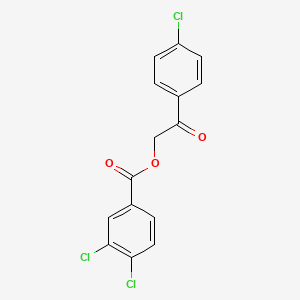

![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
